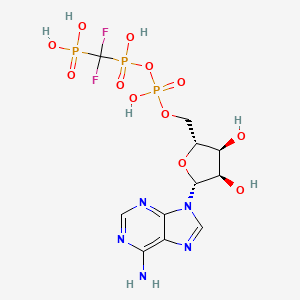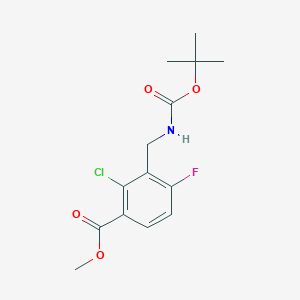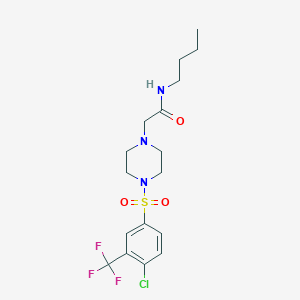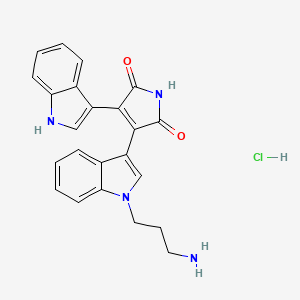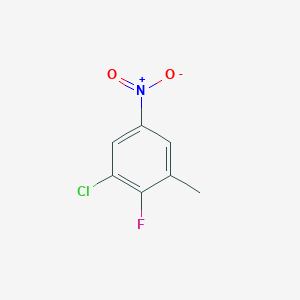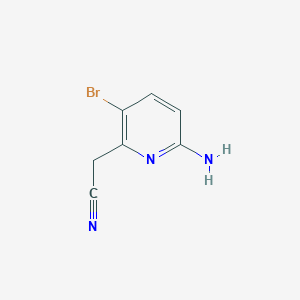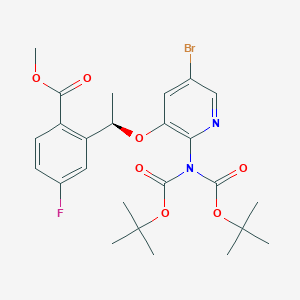
Methyl (R)-2-(1-((2-(bis(tert-butoxycarbonyl)amino)-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-bromo-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate: is a complex organic compound with the molecular formula C25H30BrFN2O7 and a molecular weight of 569.42 g/mol . This compound is characterized by the presence of multiple functional groups, including a methyl ester, a fluoro-substituted benzene ring, and a pyridine ring with tert-butoxycarbonyl-protected amino groups. It is used in various chemical and biological research applications due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-bromo-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyridine Intermediate:
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-bromo-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to reveal the free amino groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for Boc deprotection.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amino-substituted pyridine derivative.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Wirkmechanismus
The mechanism of action of Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-bromo-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate is largely dependent on its interaction with biological targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors due to its ability to form stable complexes with these proteins. The presence of the fluoro and bromo substituents, as well as the Boc-protected amino groups, can enhance its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-chloro-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate
- Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-iodo-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate
Uniqueness:
- The presence of the bromo substituent in Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-bromo-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate provides unique reactivity compared to its chloro or iodo analogs. Bromine is a better leaving group than chlorine but less reactive than iodine, offering a balance between stability and reactivity .
Eigenschaften
Molekularformel |
C25H30BrFN2O7 |
|---|---|
Molekulargewicht |
569.4 g/mol |
IUPAC-Name |
methyl 2-[(1R)-1-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-bromopyridin-3-yl]oxyethyl]-4-fluorobenzoate |
InChI |
InChI=1S/C25H30BrFN2O7/c1-14(18-12-16(27)9-10-17(18)21(30)33-8)34-19-11-15(26)13-28-20(19)29(22(31)35-24(2,3)4)23(32)36-25(5,6)7/h9-14H,1-8H3/t14-/m1/s1 |
InChI-Schlüssel |
FAFFSZMEALJWAG-CQSZACIVSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=CC(=C1)F)C(=O)OC)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)F)C(=O)OC)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


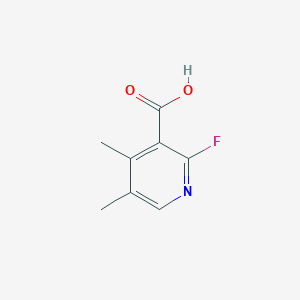
![2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B15223538.png)



